molecular formula C18H15ClN2O3 B302853 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide

Cat. No. B302853
M. Wt: 342.8 g/mol
InChI Key: BXJOSLTZPOCOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide, also known as CX614, is a potent and selective allosteric modulator of AMPA receptors. This compound has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.

Scientific Research Applications

Anti-inflammatory Activity

  • Synthesis and Anti-inflammatory Activity : Compounds related to N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide have been synthesized and tested for their anti-inflammatory activity. Some of these compounds showed promising anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Activities : Various derivatives of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide have been synthesized and evaluated for their antimicrobial and antifungal properties. Some compounds exhibited significant activity against bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Anticancer Applications

  • Anticancer Agent Design : The compound and its derivatives have been explored for their anticancer activities. Molecular docking studies and evaluations against cancer cell lines have identified some derivatives as potential anticancer agents (Fathima et al., 2022).

Antitubercular Activity

  • Anti-Tubercular Scaffold : Novel derivatives have been synthesized and evaluated for their anti-tubercular activity. Some derivatives showed promising activity against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular drugs (Nimbalkar et al., 2018).

properties

Product Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c19-12-5-8-15-14(10-12)21-18(24-15)11-3-6-13(7-4-11)20-17(22)16-2-1-9-23-16/h3-8,10,16H,1-2,9H2,(H,20,22)

InChI Key

BXJOSLTZPOCOMF-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.